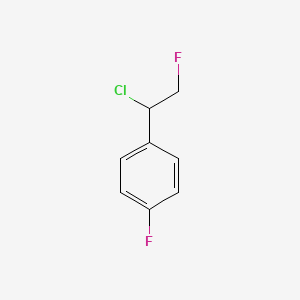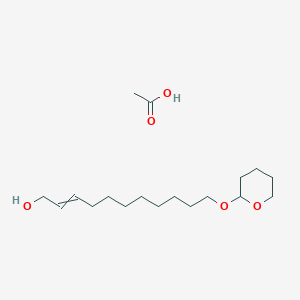
4-(Decyloxy)-3-fluorobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Decyloxy)-3-fluorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a decyloxy group at the 4-position and a fluorine atom at the 3-position, along with a benzoyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-3-fluorobenzoyl chloride typically involves multiple steps starting from simpler aromatic compounds. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Diazotization: Formation of a diazonium salt from the amine.
Sandmeyer Reaction: Replacement of the diazonium group with a fluorine atom.
Alkylation: Introduction of the decyloxy group via a Williamson ether synthesis.
Acylation: Introduction of the benzoyl chloride group using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Decyloxy)-3-fluorobenzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, although the presence of the electron-withdrawing fluorine and benzoyl chloride groups can make it less reactive.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Alcohols and Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
4-(Decyloxy)-3-fluorobenzoyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism of action of 4-(Decyloxy)-3-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity can be exploited in the modification of proteins and other biomolecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Decyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
3-Fluoro-4-methoxybenzoyl chloride: Similar structure but with a methoxy group instead of a decyloxy group.
4-(Octyloxy)-3-fluorobenzoyl chloride: Similar structure but with an octyloxy group instead of a decyloxy group.
Uniqueness
4-(Decyloxy)-3-fluorobenzoyl chloride is unique due to the combination of its decyloxy and fluorine substituents, which can impart specific physical and chemical properties. The long alkyl chain (decyloxy group) can influence the compound’s solubility and interaction with other molecules, while the fluorine atom can affect its reactivity and stability.
Propriétés
Numéro CAS |
112669-78-0 |
|---|---|
Formule moléculaire |
C17H24ClFO2 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
4-decoxy-3-fluorobenzoyl chloride |
InChI |
InChI=1S/C17H24ClFO2/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(18)20)13-15(16)19/h10-11,13H,2-9,12H2,1H3 |
Clé InChI |
PUQYWKVWDVTSKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
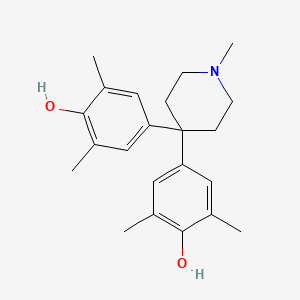
![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)

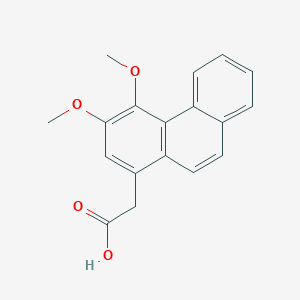
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
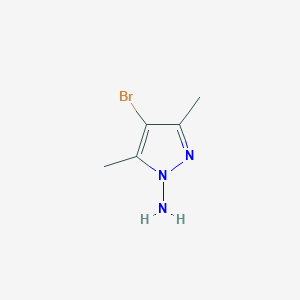

![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)

![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
